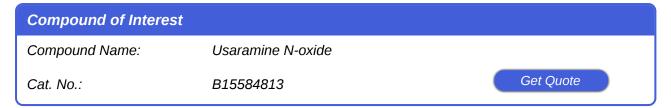


Usaramine N-oxide: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Usaramine N-oxide, a pyrrolizidine alkaloid, is a compound of interest due to its natural origin and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Usaramine N-oxide**. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. It includes a compilation of its physicochemical parameters, stability data, and a detailed analytical methodology. Visual diagrams are provided to illustrate a general experimental workflow and a relevant biological pathway. It is important to note that while this guide consolidates the currently available public information, specific experimental data such as melting point, boiling point, and detailed spectral analyses (UV, IR, NMR) are not extensively documented in publicly available literature.

Physicochemical Properties

Usaramine N-oxide is a tertiary amine oxide and a diol, classified as a macrocyclic lactone and an olefinic compound.[1] It is functionally related to usaramine.[1] The following tables summarize the known physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of Usaramine N-oxide



Property	Value	Source
Chemical Formula	C18H25NO7	[2][3]
Molecular Weight	367.39 g/mol	[2][3]
CAS Number	117020-54-9	[2][3]
Appearance	White to off-white solid	[4]
Solubility	Soluble in chloroform, hot methanol, and water.	[5]
Predicted pKa	11.96 ± 0.40	[6]
Topological Polar Surface Area	111 Ų	[1]
Canonical SMILES	C/C=C/1\CINVALID-LINK OCC2=CC[N+]3([C@H]2 INVALID-LINKOC1=O)[O-]) (CO)O">C@HC	[6]
InChI Key	IDIMIWQPUHURPV- BEPQMMTDSA-N	[6]

Stability

The stability of **Usaramine N-oxide** has been evaluated in biological matrices, which is critical for pharmacokinetic and toxicological studies.

Table 2: Stability of Usaramine N-oxide in Rat Plasma

Condition	Stability	Source
Room Temperature	Stable for 8 hours	[2]
Freeze-Thaw Cycles	Stable after three cycles	[2]
Long-term Storage	Stable at < -60°C for 2 weeks	[2]

Experimental Protocols



A detailed experimental protocol for the quantification of **Usaramine N-oxide** in a biological matrix is provided below. This methodology is essential for researchers conducting pharmacokinetic and metabolic studies.

Quantification of Usaramine N-oxide in Rat Plasma by LC-MS/MS[2]

This method describes the sensitive and robust quantification of **Usaramine N-oxide** using liquid chromatography-tandem mass spectrometry.

Instrumentation:

- Liquid Chromatograph: ACQUITY UPLC system
- Mass Spectrometer: Equipped with an electrospray ionization (ESI) source
- Analytical Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 μm)

Reagents:

- Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in water
- Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v)
- Internal Standard (IS): Senecionine (SCN)

Chromatographic Conditions:

Column Temperature: 45°C

Flow Rate: 0.5 mL/min

Injection Volume: 1 μL

Gradient Elution:

0-0.2 min: 10% B



0.2-1.0 min: 10% to 60% B

1.0-1.1 min: 60% to 95% B

1.1-1.5 min: Hold at 95% B

1.5-2.0 min: Re-equilibration at 10% B

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Electrospray Voltage: 5500 V

Source Temperature: 550°C

Collision Activation Dissociation (CAD) Gas: 7 psi

Detection Mode: Multiple Reaction Monitoring (MRM)

• MRM Transitions:

Usaramine N-oxide: m/z 368.1 → 120.0 (Collision Energy: 42 eV)

Usaramine: m/z 352.1 → 120.0 (Collision Energy: 37 eV)

Senecionine (IS): m/z 336.1 → 120.1 (Collision Energy: 36 eV)

Declustering Potential: 150 V for all analytes

Sample Preparation:

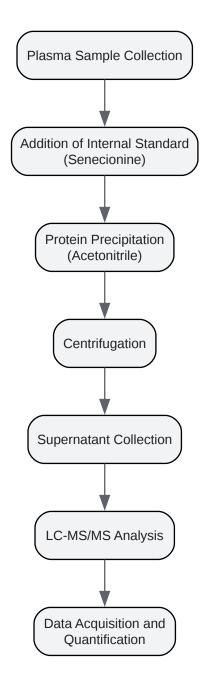
- To a 10 μ L aliquot of plasma sample, add 10 μ L of the internal standard working solution (100 ng/mL Senecionine).
- Perform protein precipitation by adding an appropriate volume of acetonitrile.
- · Vortex and centrifuge the samples.



• Inject the supernatant into the LC-MS/MS system.

Visualizations

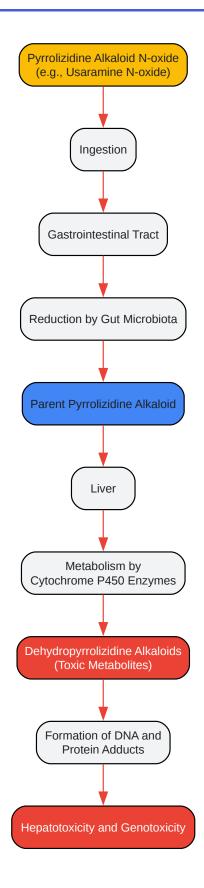
The following diagrams illustrate a typical experimental workflow and a generalized biological pathway relevant to pyrrolizidine alkaloid N-oxides.



Click to download full resolution via product page

Caption: Experimental workflow for the quantification of **Usaramine N-oxide** in plasma.





Click to download full resolution via product page



Caption: Generalized metabolic activation pathway of pyrrolizidine alkaloid N-oxides leading to toxicity.[2]

Biological Activity and Toxicity

Usaramine N-oxide is classified as a pyrrolizidine alkaloid (PA), a class of compounds known for their potential toxicity.[2] The toxicity of PA N-oxides is often exerted through their in vivo reduction to the corresponding parent PAs by gut microbiota, followed by metabolic activation in the liver.[2] Hepatic cytochrome P450 enzymes can convert the parent PAs into highly reactive dehydropyrrolizizidine alkaloids, which are electrophilic and can form adducts with cellular macromolecules like DNA and proteins, leading to hepatotoxicity and genotoxicity.[2]

While specific signaling pathways for **Usaramine N-oxide** are not detailed in the literature, the general mechanism of action for toxic PAs involves this metabolic activation. The formation of the N-oxide is considered a detoxification pathway in the plant, but it can be a "Trojan horse" in mammals, as it is readily converted back to the toxic parent alkaloid.[2]

Conclusion

Usaramine N-oxide is a naturally occurring pyrrolizidine alkaloid with defined physicochemical properties. The information presented in this guide, including its molecular characteristics, stability, and a validated analytical method, provides a valuable resource for the scientific community. However, the lack of publicly available, detailed experimental data, particularly spectroscopic information, highlights an area for future research. A deeper understanding of the complete physicochemical profile and specific biological mechanisms of **Usaramine N-oxide** will be crucial for any potential therapeutic or toxicological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. (1R,4E,6R,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14lambda5-azatricyclo(9.5.1.014,17)heptadec-11-ene-3,8,14-trione | C18H25NO7 | CID



22524560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. Heterocyclic N-Oxides An Emerging Class of Therapeutic Agents PMC [pmc.ncbi.nlm.nih.gov]
- 5. Usaramine N-oxide | CAS:117020-54-9 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Usaramine N-oxide: A Technical Overview of its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584813#physical-and-chemical-properties-of-usaramine-n-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com